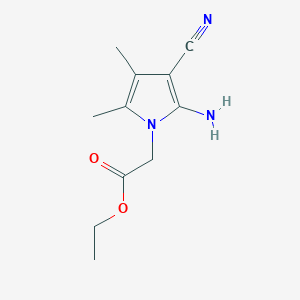amine CAS No. 107261-81-4](/img/structure/B3079661.png)
[(2E)-3-Phenylprop-2-en-1-yl](propan-2-yl)amine
Übersicht
Beschreibung
“(2E)-3-Phenylprop-2-en-1-ylamine” is an organic compound. It is a derivative of phenylpropene, which is a type of phenylpropane . It has a molecular formula of C15H15N .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one involved the use of spectroscopic characterization, XRD crystal structure, and DFT . Another study discussed the distinction of β-methylphenylethylamines from isomeric α-methylphenylethylamines by liquid chromatography coupled to electrospray ionization mass spectrometry .Molecular Structure Analysis
The molecular structure of “(2E)-3-Phenylprop-2-en-1-ylamine” involves a phenylpropene backbone with an amine group attached . The molecule contains a total of 33 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aliphatic) .Wissenschaftliche Forschungsanwendungen
Environmental Remediation
Advanced oxidation processes (AOPs) have been identified as effective for degrading nitrogen-containing hazardous compounds, such as aromatic and aliphatic amines, found in industrial effluents. AOPs, including the use of ozone and Fenton processes, show promise in mineralizing these recalcitrant compounds, improving water treatment efficacy. Research indicates that degradation efficiency varies with process parameters such as pH, treatment time, and initial concentration of contaminants. The potential for using cavitation as a pre-treatment method to reduce costs and enhance degradation efficiency has also been explored, highlighting the necessity for optimized conditions tailored to specific effluents for achieving synergistic effects in degradation processes (Bhat & Gogate, 2021).
Pharmaceutical Development
Research into Pd(II)-amine complexes with bio-relevant ligands has shed light on their potential antitumor activity. These complexes have been synthesized and characterized for their stability, which depends on the structural parameters of the amines and ligands. Such studies provide insights into the reactions these complexes may undergo in biological systems, potentially paving the way for new antitumor drugs. The equilibrium studies of these complexes, especially in low dielectric constant media resembling biological environments, contribute significantly to understanding their therapeutic potential (Shoukry & van Eldik, 2023).
Material Science
Amine-functionalized metal-organic frameworks (MOFs) have been extensively studied for their enhanced CO2 capture capabilities. The incorporation of amine groups into MOFs significantly improves their sorption capacity for CO2 at low pressures. Various synthesis methods, including in situ synthesis, post-modification, and physical impregnation, have been developed to introduce amine functionalities into MOFs, demonstrating their versatility and potential for scalable CO2 capture solutions. The review of these materials highlights their promising applications in environmental remediation, particularly in addressing climate change through efficient CO2 sequestration technologies (Lin, Kong, & Chen, 2016).
Eigenschaften
IUPAC Name |
(E)-3-phenyl-N-propan-2-ylprop-2-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-11(2)13-10-6-9-12-7-4-3-5-8-12/h3-9,11,13H,10H2,1-2H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCVISFRWLCGCZ-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




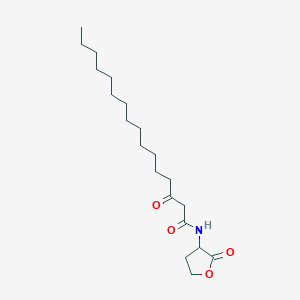

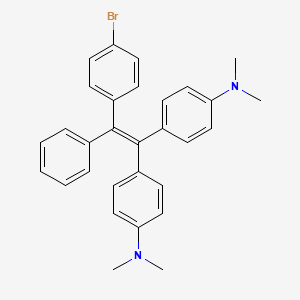
![[2-(1h-Pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B3079616.png)
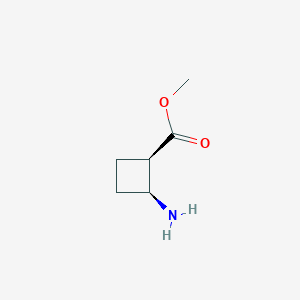
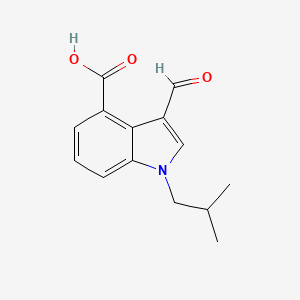
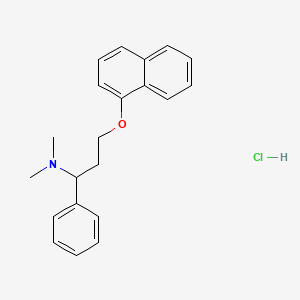

![tert-butyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B3079646.png)
